Inhibition of Human OCT1 Transporter: Comparative IC50 Data
In a BindingDB deposition, N-(2-fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide was tested for inhibition of the human organic cation transporter 1 (OCT1/SLC22A1) expressed in HEK293 cells [1]. The compound exhibited an IC50 of 138,000 nM, representing weak inhibition. As a point of reference, the classic OCT1 inhibitor verapamil has reported IC50 values in the 2–10 μM range (2,000–10,000 nM), indicating that the title compound is approximately 14- to 70-fold less potent in this assay. No direct head-to-head comparison with a close structural analog in the same experimental system is publicly available.
| Evidence Dimension | OCT1 Transporter Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 138,000 nM |
| Comparator Or Baseline | Verapamil: IC50 = 2,000–10,000 nM (literature range) |
| Quantified Difference | ~14- to 70-fold lower potency |
| Conditions | HEK293 cells expressing human OCT1; ASP+ substrate uptake measured by microplate reader |
Why This Matters
OCT1 is a major hepatic uptake transporter; weak inhibition suggests a lower likelihood of transporter-mediated drug-drug interactions, which can be a desirable feature for a chemical probe intended for co-administration studies.
- [1] BindingDB. Monomer ID 50241341: IC50 data for inhibition of human OCT1. (accessed April 2026). View Source
